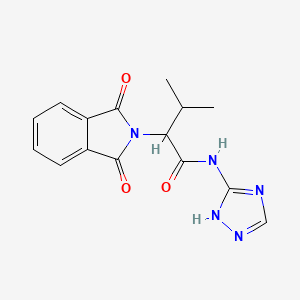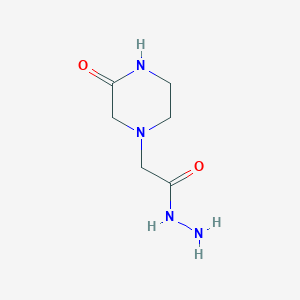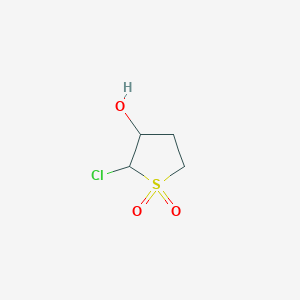
Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a heterocyclic compound with the following chemical formula:
- It belongs to the quinoline family, which plays a significant role in natural and synthetic chemistry due to its diverse biological and pharmacological activities .
- Quinoline derivatives have been isolated from natural sources (e.g., quinines from Cinchona bark) and used in medicine .
2-Chloro-4-methyl-6-(1-methylethyl)quinoline: C10H8ClN
.Preparation Methods
- The synthetic routes for this compound involve the chlorination of 2-methylquinoline. The reaction typically occurs at the 4-position, resulting in the formation of 2-chloro-4-methylquinoline.
- Industrial production methods may vary, but they often involve chlorination of 2-methylquinoline using chlorine gas or other chlorinating agents.
Chemical Reactions Analysis
Oxidation: 2-chloro-4-methylquinoline can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: These depend on the specific reaction conditions and substituents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 2-methylquinoline , 4-methylquinoline , and related heterocycles.
Uniqueness: The chlorine substitution pattern and the isopropyl group make it distinct from other quinolines.
Properties
CAS No. |
952434-93-4 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-propan-2-ylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-8(2)10-4-5-12-11(7-10)9(3)6-13(14)15-12/h4-8H,1-3H3 |
InChI Key |
ZZOADICZEAUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)



![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)
![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)

